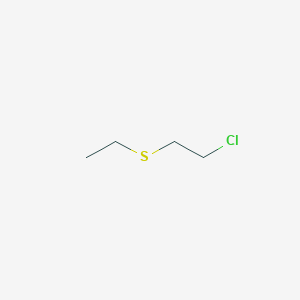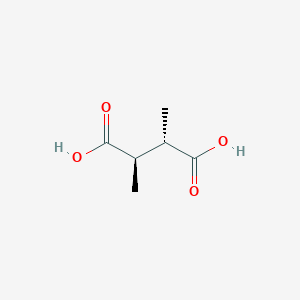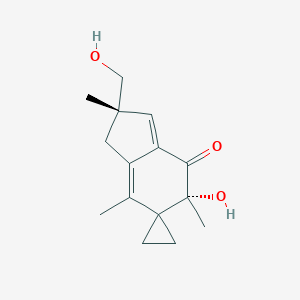
6-Deoxyilludin S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Deoxyilludin S is a natural compound that is found in the fungus Omphalotus illudens. It belongs to the illudin family of compounds, which are known for their potent cytotoxic and antitumor properties. 6-Deoxyilludin S has gained significant attention in recent years due to its potential applications in cancer research and treatment.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
6-Deoxyilludin S has been identified as having antitumor properties. A study by Hara, Yoshida, Morimoto, and Nakano (1987) explored 6-Deoxyilludin M, a closely related compound, and its coproduction with 6-Deoxyilludin S. They highlighted its fermentation and isolation as well as its structural identification, focusing on its potential as an antitumor antibiotic (Hara et al., 1987).
Biosynthesis and Engineering
Research has delved into the biosynthesis of compounds related to 6-Deoxyilludin S. For instance, the study of 6-Deoxyerythronolide B synthase, a polyketide synthase, by Wu, Tsuji, Cane, and Khosla (2001) has implications for understanding the biosynthesis of 6-Deoxyilludin S. They assessed the balance between protein-protein interactions and enzyme-substrate interactions, providing insights relevant to 6-Deoxyilludin S production (Wu et al., 2001).
Chemical Synthesis
The chemical synthesis of related compounds also contributes to the understanding of 6-Deoxyilludin S. Stang and White (2009) conducted a study on the total synthesis and study of 6-Deoxyerythronolide B, highlighting a late-stage C-H oxidation strategy in synthesizing complex molecules. This research can provide insights into the synthetic pathways of 6-Deoxyilludin S (Stang & White, 2009).
Genetic Engineering for Biosynthesis
Kao, Katz, and Khosla (1994) explored the engineered biosynthesis of macrolactones, which includes compounds similar to 6-Deoxyilludin S. Their work in a heterologous host provides a framework for understanding the genetic manipulation and production of complex polyketides like 6-Deoxyilludin S (Kao et al., 1994).
Biochemical Mechanisms
The understanding of the biochemical mechanisms underlying the synthesis of related compounds also informs research on 6-Deoxyilludin S. For instance, Khosla et al. (2007) provided insights into the structure and mechanism of the 6-Deoxyerythronolide B synthase, which has direct relevance to understanding the synthesis pathways of 6-Deoxyilludin S (Khosla et al., 2007).
Eigenschaften
CAS-Nummer |
112953-13-6 |
|---|---|
Produktname |
6-Deoxyilludin S |
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(2S,5R)-5-hydroxy-2-(hydroxymethyl)-2,5,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C15H20O3/c1-9-10-6-13(2,8-16)7-11(10)12(17)14(3,18)15(9)4-5-15/h7,16,18H,4-6,8H2,1-3H3/t13-,14-/m0/s1 |
InChI-Schlüssel |
IEHHZEZPEUURRA-KBPBESRZSA-N |
Isomerische SMILES |
CC1=C2C[C@](C=C2C(=O)[C@](C13CC3)(C)O)(C)CO |
SMILES |
CC1=C2CC(C=C2C(=O)C(C13CC3)(C)O)(C)CO |
Kanonische SMILES |
CC1=C2CC(C=C2C(=O)C(C13CC3)(C)O)(C)CO |
Andere CAS-Nummern |
112953-13-6 |
Synonyme |
6-deoxyilludin S |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



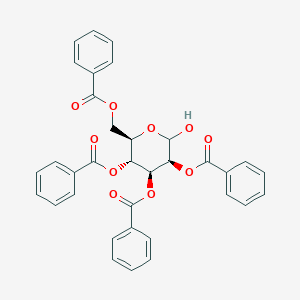
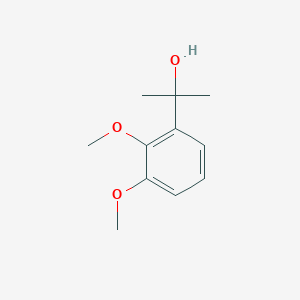
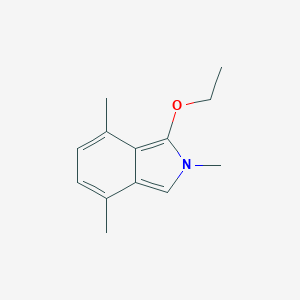
![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)
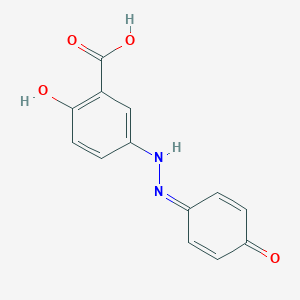
![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)
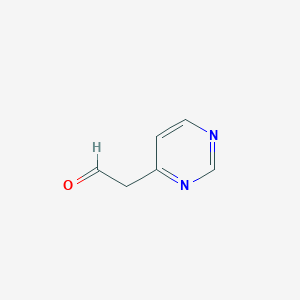
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)
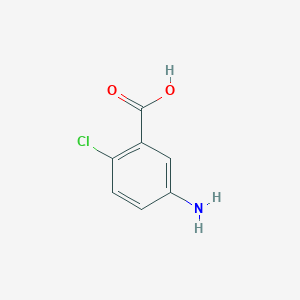
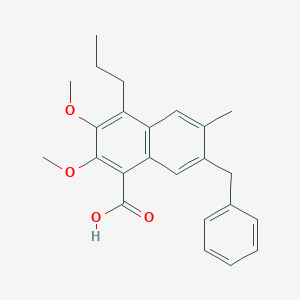
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)
